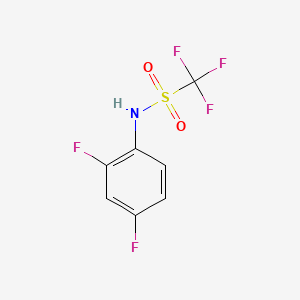

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide

Übersicht

Beschreibung

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics such as high thermal stability, resistance to metabolic degradation, and unique electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,4-difluoroaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation or reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biological systems.

Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism by which N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-Difluorophenyl)-2-fluorobenzamide

- N-(2,4-Difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide stands out due to its trifluoromethanesulfonamide group, which imparts unique electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its stability compared to other similar compounds.

Biologische Aktivität

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide (CAS No. 23384-22-7) is a fluorinated sulfonamide compound that has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article delves into its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 261.17 g/mol

- Boiling Point : Not specified

- InChI Key : Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors, particularly in the context of cancer therapeutics and neurodegenerative diseases.

Inhibition of γ-Secretase Complex

Recent studies have highlighted the potential of this compound as a selective inhibitor of the γ-secretase complex, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease. A comparative analysis with known inhibitors such as MRK-560 shows that this compound exhibits comparable potency in inhibiting the PSEN1–γ-secretase complex while minimizing side effects associated with Notch signaling pathways .

Table 1: Comparative Inhibition Potency of this compound and Other Inhibitors

| Compound | Target | IC50 (nM) | Selectivity Ratio (PSEN1/PSEN2) |

|---|---|---|---|

| N-(2,4-Difluorophenyl)-... | PSEN1–γ-secretase | TBD | TBD |

| MRK-560 | PSEN1–γ-secretase | 10 | 350 |

| ELN475516 | PSEN1–γ-secretase | 10.3 | 37 |

| SCH-900229 | PSEN1–γ-secretase | TBD | 20 |

Note: TBD indicates that specific values were not disclosed in available literature.

Case Study 1: Alzheimer’s Disease Model

In a preclinical study involving transgenic mice models for Alzheimer's disease, this compound was administered to evaluate its effects on amyloid-beta (Aβ) levels. The results indicated a significant reduction in Aβ production without notable toxicity related to Notch signaling pathways. This suggests a favorable therapeutic window for further development as a treatment option for Alzheimer's disease .

Case Study 2: Cancer Therapeutics

Another study focused on the compound's potential as a BET bromodomain inhibitor. The research aimed at enhancing drug metabolism and pharmacokinetic properties showed that modifications to the core structure could lead to improved potency against cancer cell lines. Although direct studies on this compound were limited, its structural analogs demonstrated promising results in inhibiting tumor growth in vitro and in vivo .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVQDUPTZRDDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177946 | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-22-7 | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023384227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.